(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-3,4,5-Trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a thiazole-derived enaminone characterized by a benzamide moiety substituted with three methoxy groups at positions 3, 4, and 5, and a benzo[d]thiazole ring bearing a 4-methoxy group and 3,7-dimethyl substituents.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-11-7-8-13(24-3)16-18(11)28-20(22(16)2)21-19(23)12-9-14(25-4)17(27-6)15(10-12)26-5/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECYBFZGIGRHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure features a complex arrangement that may contribute to its interactions with biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
Antitumor Activity
Recent studies have highlighted the potential of related compounds with similar structural motifs in exhibiting antitumor activity . For instance, derivatives of trimethoxy benzamides and thiazoles have shown significant cytotoxic effects against various cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer) .
Key Findings:
- Cytotoxicity Assays: Compounds similar to this compound were evaluated using MTT assays. The results indicated varying degrees of cytotoxicity with IC50 values often in the micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MGC-803 | 20.47 ± 2.07 |
| Compound 2 | MCF-7 | 43.42 ± 3.56 |
| Compound 3 | HepG-2 | 35.45 ± 2.03 |
| Compound 4 | MFC | 23.47 ± 3.59 |
These results suggest that modifications in the structure can enhance or diminish biological activity.
The mechanism by which these compounds exert their effects is believed to involve microtubule disruption . Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is critical in the development of anticancer agents as it directly impacts cell proliferation.
Study on Trimethoxy Benzamide Derivatives
A study focused on a series of trimethoxy benzamide derivatives evaluated their antiproliferative effects against several tumor cell lines. Among these derivatives, one compound exhibited significant activity with an IC50 value lower than that of conventional chemotherapeutics like 5-Fluorouracil (5-FU), indicating a promising lead for further development .
In Vivo Studies:
In vivo experiments demonstrated that certain derivatives not only inhibited tumor growth but also affected tumor microenvironment factors such as hypoxia-inducible factor (HIF) expression . This suggests that these compounds may have multifaceted roles in tumor biology.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to (Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. For instance, a series of 3,4,5-trimethoxyphenyl thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. In particular, compound 4b demonstrated a growth inhibition (GI) value of 86.28% against the non-small cell lung cancer line HOP-92 at a concentration of 10 μM .
Table 1: Anticancer Activity of Trimethoxyphenyl Thiazole Derivatives
| Compound | Cell Line | GI Value (%) | Concentration (μM) |
|---|---|---|---|
| 4a | HCT-116 (Colorectal Carcinoma) | 40.87 | 10 |
| 4b | HOP-92 (Lung Cancer) | 86.28 | 10 |
| 4h | SK-BR-3 (Breast Cancer) | 46.14 | 10 |
These findings indicate that the structural modifications in thiazole derivatives can enhance their anticancer efficacy, making them promising candidates for further development in cancer therapeutics.
Mechanistic Studies
The mechanism of action for compounds like this compound is often linked to their ability to interact with specific biological targets such as kinases and other signaling pathways involved in cancer progression. Computational predictions using tools like Molinspiration suggest a high probability of targeting kinase receptors .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. The ADME-Tox predictions for several related compounds indicate favorable drug-likeness properties, suggesting that they could be developed into viable pharmaceutical agents .
Case Studies and Research Findings
- Case Study on Compound 4b : In vitro studies showed that compound 4b not only inhibited cell proliferation but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Comparative Analysis : A comparative study involving various derivatives indicated that modifications in the methoxy groups significantly influenced anticancer activity and selectivity towards specific cancer types .
Chemical Reactions Analysis
Reaction Scheme
-
Precursor Preparation :
-
Condensation :
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The amine reacts with the benzoyl chloride in dimethyl sulfoxide (DMSO) or acetonitrile at 60–80°C, catalyzed by triethylamine:
-
Optimization Criteria
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMSO | 85–90% |
| Temperature | 80°C | Maximizes rate |
| Catalyst | Triethylamine (1.2 eq) | Prevents HCl |
Reaction progress is monitored via thin-layer chromatography (TLC; Rf ≈ 0.5 in ethyl acetate/hexane 1:1).
Reactivity with Nucleophiles
The electron-deficient thiazole-imine system and benzamide carbonyl exhibit nucleophilic susceptibility:
Hydrolysis
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Acidic Conditions : The benzamide bond cleaves in HCl/ethanol (1:3) at reflux, yielding 3,4,5-trimethoxybenzoic acid and the thiazole-amine precursor .
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Basic Conditions : NaOH (2M) induces saponification of the methoxy groups, forming phenolic derivatives .
Thiol Addition
Electrophilic Aromatic Substitution
Methoxy groups direct electrophiles to specific positions:
Nitration
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Nitration with HNO3/H2SO4 at 0°C preferentially targets the para position of the benzamide’s trimethoxybenzene ring :
| Nitration Site | Yield | Major Product |
|---|---|---|
| C-2 (Benzamide) | 65% | Mono-nitro derivative |
Sulfonation
Coordination Chemistry
The thiazole nitrogen and benzamide oxygen act as ligands for transition metals:
Complex Formation
-
Reacting with Cu(II) chloride in methanol yields a square-planar complex:
Stability Constant (log β) : 12.3 ± 0.2 (determined via potentiometry).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the thiazole C=N bond with alkenes, forming bicyclic adducts .
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C (DSC peak).
-
Oxidative Degradation : H2O2/Fe2+ (Fenton’s reagent) cleaves the thiazole ring, producing sulfonic acid derivatives .
Comparative Reactivity with Structural Analogs
| Reaction Type | Target Compound | Analog (3-Methyl variant) |
|---|---|---|
| Hydrolysis Rate (t1/2) | 45 min (pH 1) | 120 min (pH 1) |
| Nitration Yield | 65% | 42% |
| Cu(II) Binding | log β = 12.3 | log β = 9.8 |
The enhanced reactivity of the target compound stems from electron-donating methoxy groups and steric accessibility of the thiazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural homology with other benzamide-thiazole hybrids, but key differences in substitution patterns define its uniqueness. Below is a comparative analysis with structurally related compounds from the literature:
Physicochemical Properties
- Solubility : The 3,4,5-trimethoxybenzamide group likely enhances solubility in polar solvents compared to unsubstituted benzamide derivatives (e.g., 8a ) due to increased hydrogen-bonding capacity.
Spectroscopic Distinctions
- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1600–1670 cm⁻¹, consistent with 8a (1679, 1605 cm⁻¹) and 15m (C=O in benzamide). The Z-configuration may split or shift this peak due to conjugation with the imine .
- ¹H-NMR : The 3,4,5-trimethoxybenzamide protons resonate as distinct singlets (δ ~6.5–7.5 ppm), differing from 15m , which shows a 3-methoxy singlet (δ 3.93 ppm) and trimethoxyphenyl signals (δ 6.60 ppm) .
Critical Analysis of Divergences
- Substituent Positioning : The 4-methoxy group on the thiazole in the target compound may sterically hinder interactions compared to 15m , where the 3,4,5-trimethoxyphenyl group is on the thiazole’s 4-position.
- Configuration Effects : The Z-imine configuration in the target compound could enhance planarity and π-stacking vs. E-isomers, a factor absent in 4g or 8a .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl chloride and a substituted thiazole precursor. For example, thiazole derivatives are often prepared by reacting aminothiazoles with carbonyl chlorides under reflux in anhydrous solvents like dichloromethane or acetonitrile. Catalysts such as Lawesson’s reagent (used in thioamide formation) or acetic acid (for cyclization) are critical . Intermediate purification via preparative TLC or column chromatography is recommended to isolate the Z-isomer selectively .
Q. How can the Z-configuration of the imine bond in this compound be confirmed experimentally?
- Methodological Answer : The Z-configuration is confirmed using:
- X-ray crystallography : Direct determination of molecular geometry via single-crystal analysis .
- NMR spectroscopy : Coupling constants (e.g., ) between the imine proton and adjacent substituents. For example, in related benzamide-thiazole systems, Z-isomers exhibit distinct NOE correlations between the imine proton and methoxy groups .
Q. What in vitro assays are suitable for evaluating its antimicrobial activity?
- Methodological Answer : Standard assays include:
- Agar dilution/broth microdilution : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values reported in µg/mL .
- Antifungal disk diffusion : Assess activity against Candida albicans or Aspergillus niger .
- Control compounds : Use fluconazole (antifungal) and ciprofloxacin (antibacterial) as benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results .
- Strain-specific variability : Test against standardized microbial strains (e.g., ATCC collections) .
- Assay replication : Compare data under identical conditions (e.g., pH, temperature, solvent controls) .
Q. What role do methoxy substituents play in modulating this compound’s biological activity?
- Methodological Answer :
- Lipophilicity enhancement : Methoxy groups increase membrane permeability, as shown in triazole-thioacetate analogs with 3,4,5-trimethoxyphenyl moieties .
- Steric and electronic effects : The 4-methoxy group on the thiazole ring may hinder enzymatic degradation, while the 3,4,5-trimethoxybenzamide moiety enhances π-π stacking with microbial targets .
- SAR studies : Replace methoxy groups with halogens (e.g., fluorine) or methyl groups to evaluate activity shifts .
Q. How can analogs of this compound be designed to improve metabolic stability?
- Methodological Answer :
- Trifluoromethyl incorporation : Introduce CF₃ groups (e.g., at the benzamide para-position) to enhance metabolic resistance via steric and electronic effects .
- Heterocyclic modifications : Replace the thiazole ring with oxadiazole or triazole systems to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask polar groups (e.g., methoxy) as esters or carbamates to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
